N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a bromobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide typically involves the following steps:
Formation of Benzothiazole and Thiazole Moieties: The benzothiazole and thiazole rings are synthesized separately through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole and thiazole moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to the biological activities associated with benzothiazole and thiazole derivatives.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzothiazole and thiazole moieties can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide is unique due to the presence of both benzothiazole and thiazole moieties, which confer distinct chemical and biological properties. This dual moiety structure is not commonly found in similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTKYXKKWFUEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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